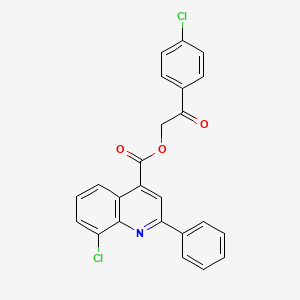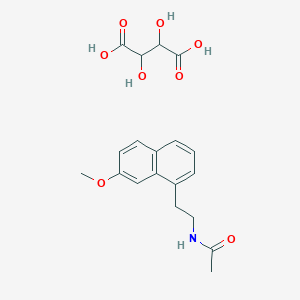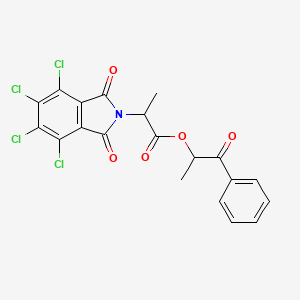![molecular formula C37H39N5O7 B12471045 N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12471045.png)
N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-ブチル-2-[3-(tert-ブチルカルバモイル)-5-[5-(tert-ブチルカルバモイル)-1,3-ジオキソイソインドール-2-イル]フェニル]-1,3-ジオキソイソインドール-5-カルボキサミドは、複数のtert-ブチルカルバモイル基とジオキソイソインドール構造を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
N-tert-ブチル-2-[3-(tert-ブチルカルバモイル)-5-[5-(tert-ブチルカルバモイル)-1,3-ジオキソイソインドール-2-イル]フェニル]-1,3-ジオキソイソインドール-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、中間体の調製から始まり、その後、特定の反応条件下で反応させて最終生成物を生成します。一般的な合成ルートには以下が含まれます。
イソインドール誘導体の生成: フタル酸無水物から出発して、アミンとの反応によりイソインドール誘導体が生成されます。
tert-ブチルカルバモイル基の導入: tert-ブチルイソシアネートを使用して、求核付加反応によってtert-ブチルカルバモイル基を導入します。
カップリング反応: 中間体は、カップリング剤や触媒などの試薬を使用してカップリングされて、最終生成物を生成します。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。最終生成物を精製するためには、高速液体クロマトグラフィー(HPLC)や再結晶などの技術が用いられます。
化学反応の分析
反応の種類
N-tert-ブチル-2-[3-(tert-ブチルカルバモイル)-5-[5-(tert-ブチルカルバモイル)-1,3-ジオキソイソインドール-2-イル]フェニル]-1,3-ジオキソイソインドール-5-カルボキサミドは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 反応条件と使用する試薬に応じて、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
触媒: 炭素担持パラジウム、白金触媒。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。例えば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
N-tert-ブチル-2-[3-(tert-ブチルカルバモイル)-5-[5-(tert-ブチルカルバモイル)-1,3-ジオキソイソインドール-2-イル]フェニル]-1,3-ジオキソイソインドール-5-カルボキサミドは、いくつかの科学研究への応用があり、以下が含まれます。
化学: 有機合成における試薬として、およびより複雑な分子の構成要素として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療特性について探求されています。
産業: 先端材料の開発や特殊化学品の成分として利用されています。
科学的研究の応用
N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
N-tert-ブチル-2-[3-(tert-ブチルカルバモイル)-5-[5-(tert-ブチルカルバモイル)-1,3-ジオキソイソインドール-2-イル]フェニル]-1,3-ジオキソイソインドール-5-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
N-tert-ブチル-3-フェニル酪酸: 構造は似ていますが、ジオキソイソインドール基がありません。
N-tert-ブチル-2-チオフェンスルホンアミド: イソインドール構造の代わりにチオフェン環が含まれています。
1-tert-ブチル-3-ニトロベンゼン: カルバモイル基の代わりにニトロ基を特徴としています。
類似化合物との比較
Similar Compounds
N-tert-butyl-3-phenyl-butyric acid: Similar in structure but lacks the dioxoisoindole groups.
N-tert-butyl-2-thiophenesulfonamide: Contains a thiophene ring instead of the isoindole structure.
1-tert-butyl-3-nitrobenzene: Features a nitro group instead of the carbamoyl groups.
特性
分子式 |
C37H39N5O7 |
|---|---|
分子量 |
665.7 g/mol |
IUPAC名 |
N-tert-butyl-2-[3-(tert-butylcarbamoyl)-5-[5-(tert-butylcarbamoyl)-1,3-dioxoisoindol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C37H39N5O7/c1-35(2,3)38-28(43)19-10-12-24-26(16-19)33(48)41(31(24)46)22-14-21(30(45)40-37(7,8)9)15-23(18-22)42-32(47)25-13-11-20(17-27(25)34(42)49)29(44)39-36(4,5)6/h10-18H,1-9H3,(H,38,43)(H,39,44)(H,40,45) |
InChIキー |
PERIUSWMGOENRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)NC(C)(C)C)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)

![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)

![N~2~-benzyl-N~2~-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12471014.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)



![4-chloro-3-methylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471029.png)

![N-(4-bromo-2,3-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471040.png)

